![molecular formula C13H14N4O2S B2833059 1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone CAS No. 1207051-08-8](/img/structure/B2833059.png)
1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone
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Overview
Description
Benzo[c][1,2,5]thiadiazole derivatives are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used in the design and preparation of highly sensitive and selective luminescent probes to detect primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves introducing an electron-deficient monomer into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . A series of compounds were synthesized in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by the presence of an electron-deficient monomer in the 2D framework . The BTDD fragment is well dispersed in the 2D framework, leading to a higher fluorescence quantum yield compared to the aggregated BTDD monomer .Chemical Reactions Analysis
The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives are characterized by high sensitivity and selectivity for PAA detection by fluorescence quenching . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between F-CTF-3 and PAAs .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives include high stability, high porosity, and high fluorescence performance . They also have a rich electron-deficient unit in the pore channel, making them an ideal platform for sensing electron-rich PAA molecules .Scientific Research Applications
- BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for use in photovoltaic devices. The BTZ motif serves as a strongly electron-accepting moiety, contributing to efficient charge separation and transport in solar cells .
- These systems can be tailored by varying the donor groups while keeping the BTZ acceptor group constant, allowing for systematic modification of optoelectronic and photophysical properties .
- For instance, BTZ-based probes have been used for imaging lipid droplets, mitochondria, and plasma membranes .
- Researchers have synthesized a library of D–A compounds based on the BTZ group and systematically modified their properties for photocatalytic applications .
- BTZ derivatives exhibit tunable electronic structures, with energy gaps ranging from 1.3 eV to 2.4 eV. These properties make them promising candidates for electronic and optical materials .
- BTZ-containing compounds have been investigated for selective arylation reactions. For example, 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) can be selectively mono-arylated using palladium-catalyzed C-H direct arylation reactions .
Photovoltaics and Organic Electronics
Fluorescent Sensors and Imaging Probes
Visible-Light Organophotocatalysis
Electrochemical and Optical Properties
Selective Arylation Reactions
Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection of PAAs. The F-CTF-3 nanosheet, derived from the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This covers various types of amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Result of Action
The result of the compound’s action is the highly sensitive and selective detection of PAAs . The F-CTF-3 nanosheet exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. The compound is air-, thermo-, and photostable , suggesting it can maintain its efficacy in a variety of environmental conditions.
Safety and Hazards
Future Directions
The future directions for research on benzo[c][1,2,5]thiadiazole derivatives could involve the development of more sensitive and selective luminescent probes for the detection of PAAs . Additionally, further exploration of their potential as anticancer agents targeting tumor hypoxia could be another promising direction .
properties
IUPAC Name |
1-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9(18)16-4-6-17(7-5-16)13(19)10-2-3-11-12(8-10)15-20-14-11/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNSNZFIGBOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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